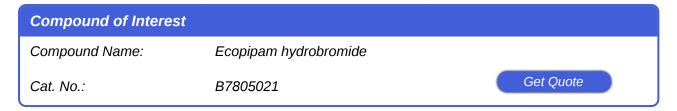


Ecopipam Hydrobromide: A Comparative Analysis of Placebo-Controlled Studies in Tourette Syndrome

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **Ecopipam hydrobromide**, a selective dopamine D1 receptor antagonist, with established treatments for Tourette Syndrome (TS), based on data from placebo-controlled clinical trials. The information is intended to support research and development efforts in the field of neurology and psychopharmacology.

Executive Summary

Ecopipam has demonstrated efficacy in reducing tics associated with Tourette Syndrome in pediatric and adolescent patients in multiple placebo-controlled studies. As a selective D1 receptor antagonist, its mechanism of action differs from the D2 receptor antagonism of currently approved antipsychotics like haloperidol, aripiprazole, and risperidone. This differentiation may contribute to a distinct side-effect profile, notably the absence of significant weight gain and metabolic issues observed with some D2 antagonists. This guide presents a detailed examination of the experimental data, study designs, and the underlying signaling pathway of Ecopipam.

Comparative Efficacy of Ecopipam and Alternatives

The following tables summarize the key efficacy and safety findings from placebo-controlled trials of Ecopipam and other commonly used medications for Tourette Syndrome.



Table 1: Efficacy of Ecopipam in Placebo-Controlled Trials

Study Phase	Primary Endpoint	Ecopipam Result	Placebo Result	p-value	Citation
Phase 2b	Mean change in Yale Global Tic Severity Scale - Total Tic Score (YGTSS-TTS) from baseline to week 12	-3.44 (30% reduction)	-	p = 0.01	[1][2]
Phase 3 (Randomized Withdrawal)	Time to relapse in pediatric patients	41.9% relapsed	68.1% relapsed	p = 0.0084	
Phase 3 (Randomized Withdrawal)	Time to relapse in pediatric and adult patients	41.2% relapsed	67.9% relapsed	p = 0.0050	

Table 2: Efficacy of Alternative Medications in Placebo-Controlled Trials for Tourette Syndrome



Medication	Primary Endpoint	Active Drug Result	Placebo Result	p-value	Citation
Aripiprazole (High Dose)	Mean change in YGTSS- TTS from baseline to week 8	-9.9	-	<0.05	[3]
Aripiprazole (Low Dose)	Mean change in YGTSS- TTS from baseline to week 8	-6.3	-	<0.05	[3]
Risperidone	Reduction in YGTSS-TTS from baseline to week 8	32%	7%	p = 0.004	[4][5]
Haloperidol	Improvement in tic symptoms	Effective	Less effective than Haloperidol	-	[6]

Table 3: Common Adverse Events of Ecopipam vs. Alternatives (in Pediatric/Adolescent Tourette Syndrome Trials)



Adverse Event	Ecopipam (%)	Aripiprazole (%)	Risperidone (%)	Haloperidol (%)	Placebo (%)
Headache	15.8	-	-	-	-
Insomnia	14.5	-	-	-	-
Fatigue	7.9	6.8-15.6	Mild to moderate	-	0
Somnolence	7.9	11.4-15.6	Mild to moderate	-	2.3
Weight Gain	No significant change	Significant increase	2.8 kg mean increase	-	No change/less than active
Sedation	-	8.9-18.2	-	-	2.3
Extrapyramid al Symptoms	Not observed	-	Not observed	More frequent than pimozide	-

Experimental Protocols Ecopipam Phase 2b Trial (NCT02102698)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1][2]
- Participants: 153 children and adolescents (aged 6 to <18 years) with a diagnosis of Tourette
 Syndrome and a baseline YGTSS-TTS of ≥20.[1][2][7]
- Intervention: Patients were randomized 1:1 to receive either Ecopipam (target dose of 2 mg/kg/day) or a matching placebo.[1][2] The treatment period consisted of a 4-week titration phase followed by an 8-week maintenance period.[1]
- Primary Outcome Measure: The primary efficacy endpoint was the change from baseline to week 12 in the YGTSS-TTS.[1][2]



 Secondary Outcome Measures: Included the Clinical Global Impression of Tourette Syndrome Severity (CGI-TS-S).[2]

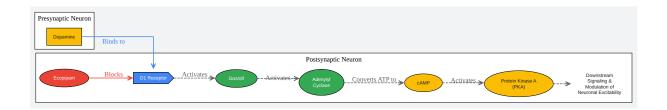
Ecopipam Phase 3 Trial (NCT05615220)

- Study Design: A multicenter, double-blind, placebo-controlled, randomized withdrawal study.
 [8][9]
- Participants: Children, adolescents, and adults with Tourette's Disorder.[8]
- Intervention: The study included an open-label stabilization period where all participants received Ecopipam. Responders were then randomized 1:1 to either continue Ecopipam or switch to placebo for a double-blind withdrawal period.[8][9]
- Primary Outcome Measure: Time to relapse during the double-blind withdrawal period.
 Relapse was defined as a ≥50% loss of the YGTSS-TTS improvement achieved during the open-label phase, the need for rescue medication, or hospitalization for TS.[9]

Mechanism of Action and Signaling Pathway

Ecopipam is a selective antagonist of the dopamine D1 receptor. This is in contrast to older antipsychotic medications used for Tourette Syndrome, which primarily target the D2 receptor. The D1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, stimulates the production of cyclic AMP (cAMP) via adenylyl cyclase. This initiates a downstream signaling cascade involving Protein Kinase A (PKA). By blocking this receptor, Ecopipam is thought to modulate the dopaminergic pathways implicated in the generation of tics.





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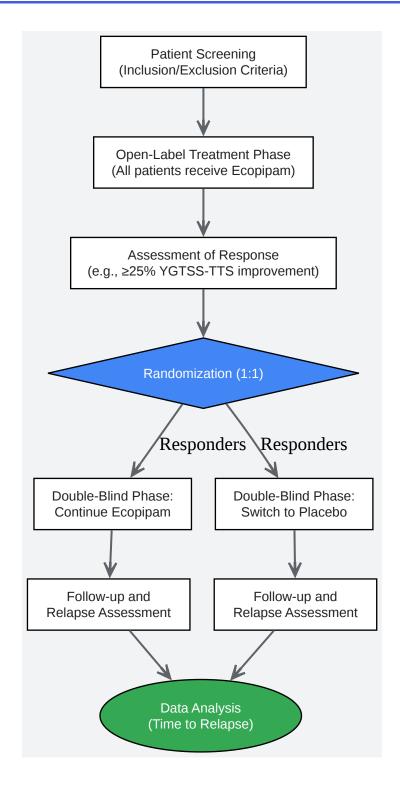
Caption: Ecopipam blocks dopamine from binding to the D1 receptor.

The diagram above illustrates the mechanism of action of Ecopipam. Dopamine released from the presynaptic neuron normally binds to the D1 receptor on the postsynaptic neuron. This activates a G-protein (G α s/olf), which in turn activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to downstream signaling that modulates neuronal excitability. Ecopipam acts as an antagonist, blocking dopamine from binding to the D1 receptor and thereby inhibiting this signaling cascade.

Experimental Workflow of a Placebo-Controlled Randomized Withdrawal Trial

Randomized withdrawal trial designs are often used in clinical studies to assess the maintenance of a drug's effect.





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Caption: Workflow of a randomized withdrawal clinical trial.

This workflow demonstrates the typical stages of a randomized withdrawal study. After an initial screening, all eligible patients enter an open-label phase where they receive the active drug



(Ecopipam). Patients who show a predefined level of improvement are then randomly assigned to either continue receiving the active drug or switch to a placebo in a double-blind manner. The primary outcome is typically the time it takes for symptoms to return or "relapse" in the placebo group compared to the active treatment group.

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